3-(1-Hydrazinylethyl)phenol hydrochloride
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Overview
Description
3-(1-Hydrazinylethyl)phenol hydrochloride is an organic compound with the molecular formula C8H12N2O It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a hydrazinylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydrazinylethyl)phenol hydrochloride typically involves the reaction of 3-(1-Hydrazinylethyl)phenol with hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-(1-Hydrazinylethyl)phenol.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Hydrazinylethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylethyl group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated phenols.
Scientific Research Applications
3-(1-Hydrazinylethyl)phenol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Material Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydrazinylethyl)phenol hydrochloride involves its interaction with biological molecules. The hydrazinylethyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in redox reactions, affecting cellular oxidative states.
Comparison with Similar Compounds
3-(1-Hydrazinylethyl)phenol: The parent compound without the hydrochloride salt.
4-(1-Hydrazinylethyl)phenol: A positional isomer with the hydrazinylethyl group at the para position.
3-(1-Hydrazinylethyl)aniline: An analog with an amino group instead of a hydroxyl group.
Uniqueness: 3-(1-Hydrazinylethyl)phenol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to its analogs.
Properties
IUPAC Name |
3-(1-hydrazinylethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(10-9)7-3-2-4-8(11)5-7;/h2-6,10-11H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXPWJHFZHKBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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